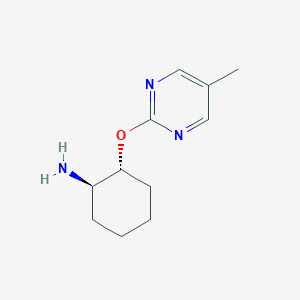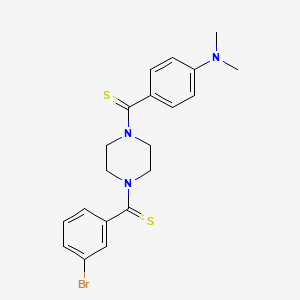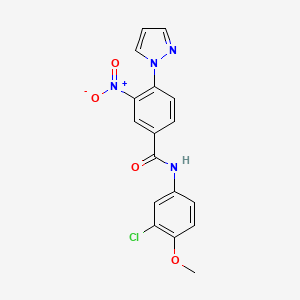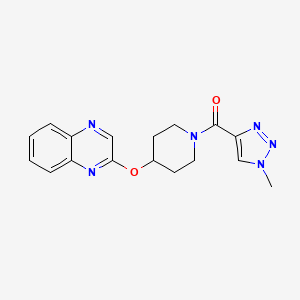
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels. This, in turn, affects the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine exhibits potent cytotoxic effects against various cancer cell lines. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, further research is needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its potential as a lead compound for the development of anticancer drugs. It has also been found to be a useful tool for studying the mechanism of action of dihydrofolate reductase inhibitors. However, one of the limitations of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. One area of research could be the development of more potent and selective dihydrofolate reductase inhibitors based on the structure of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. Another area of research could be the investigation of its potential as an antiviral agent, as it has been shown to exhibit activity against certain viruses. Additionally, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the reaction of 5-methyl-2-(tosylamino)pyrimidine with ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-1,2-cyclohexanediamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which plays a critical role in DNA synthesis and cell division. This makes ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-13-11(14-7-8)15-10-5-3-2-4-9(10)12/h6-7,9-10H,2-5,12H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPLSSCPNEUIV-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)




![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)